Cas no 2171450-16-9 (2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid)

2-{2-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone and a chiral (R)-configured alanine moiety, offering steric and conformational control in peptide chain assembly. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase synthesis protocols, enabling selective deprotection under mild basic conditions. The carboxylic acid functionality facilitates efficient coupling via amide bond formation. This compound is particularly valuable for introducing constrained cyclohexyl motifs into peptides, enhancing stability and modulating secondary structure. Its high purity and well-defined stereochemistry make it suitable for research requiring precise peptide design, such as medicinal chemistry or bioconjugation studies.
2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid structure
2171450-16-9 structure
Product name:2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid
CAS No:2171450-16-9
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:6599195
PubChem ID:165561841

2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid
    • 2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
    • 2171450-16-9
    • EN300-1505607
    • インチ: 1S/C26H30N2O5/c1-16(25(31)28-23-13-7-2-8-17(23)14-24(29)30)27-26(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22-23H,2,7-8,13-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t16-,17?,23?/m1/s1
    • InChIKey: MQJDDHLIRCAURL-LNCJBJJNSA-N
    • SMILES: OC(CC1CCCCC1NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 691
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 105Ų

2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1505607-1.0g
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
1g
$0.0 2023-06-05
Enamine
EN300-1505607-100mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
100mg
$867.0 2023-09-27
Enamine
EN300-1505607-250mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
250mg
$906.0 2023-09-27
Enamine
EN300-1505607-2500mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
2500mg
$1931.0 2023-09-27
Enamine
EN300-1505607-500mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
500mg
$946.0 2023-09-27
Enamine
EN300-1505607-50mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
50mg
$827.0 2023-09-27
Enamine
EN300-1505607-5000mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
5000mg
$2858.0 2023-09-27
Enamine
EN300-1505607-1000mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
1000mg
$986.0 2023-09-27
Enamine
EN300-1505607-10000mg
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
2171450-16-9
10000mg
$4236.0 2023-09-27

2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid 関連文献

2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acidに関する追加情報

Introduction to 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid and Its Significance in Modern Chemical Biology

The compound with the CAS number 2171450-16-9, specifically named as 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid, represents a fascinating intersection of advanced organic chemistry and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention in the scientific community due to its potential applications in drug discovery and therapeutic development. The presence of a fluoren-9-yl moiety and an amino group embedded within a cyclohexyl backbone suggests a multifaceted role in molecular interactions, making it a subject of intense study.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that incorporate heterocyclic structures, such as the fluoren system, to enhance binding affinity and metabolic stability. The CAS number 2171450-16-9 compound exemplifies this trend by integrating a fluoren-9-ylmethoxycarbonyl substituent, which is known for its ability to improve pharmacokinetic properties. This modification not only contributes to the molecule's solubility but also influences its interaction with biological targets, making it a promising candidate for further exploration.

The structural motif of 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid is particularly noteworthy due to its chiral center at the (2R) position. Chirality plays a pivotal role in the efficacy and selectivity of many therapeutic agents, and the precise stereochemistry of this compound could be critical for its biological activity. The cyclohexyl group further contributes to its steric environment, potentially influencing how it binds to proteins or other biomolecules.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like CAS number 2171450-16-9 with unprecedented accuracy. Molecular docking studies have shown that this compound exhibits potential binding interactions with various enzymes and receptors, suggesting its utility in modulating biological pathways. For instance, preliminary data indicate that it may interact with targets involved in inflammation and neurodegeneration, areas where novel therapeutic approaches are desperately needed.

The fluoren-9-ylmethoxycarbonyl group is particularly interesting from a synthetic chemistry perspective. This moiety not only enhances the molecule's stability but also provides a handle for further derivatization, allowing chemists to tailor its properties for specific applications. The incorporation of such functional groups is a testament to the growing sophistication of synthetic methodologies in drug development, where precision and versatility are paramount.

From a biomedical standpoint, the potential of CAS number 2171450-16-9 lies in its ability to modulate key biological processes. The amide linkage and the acetic acid moiety contribute to its amphiphilic nature, enabling it to interact with both hydrophobic and hydrophilic regions of biological targets. This dual interaction capability is crucial for designing molecules that can effectively penetrate cellular membranes while maintaining stability in biological fluids.

In conclusion, 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid, identified by its unique CAS number 2171450-16-9, represents a significant advancement in the field of chemical biology. Its complex structure, featuring a fluoren system and chiral center, positions it as a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it holds promise for contributing to innovative therapeutic strategies across multiple disease domains.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited